2-Chloro-2,3-dihydro-1H-indol-7-amine
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Overview
Description
2-Chloro-2,3-dihydro-1H-indol-7-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 2-Chloro-2,3-dihydro-1H-indol-7-amine typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for indole derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-2,3-dihydro-1H-indol-7-amine has diverse scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole compounds are used in the synthesis of dyes, perfumes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-2,3-dihydro-1H-indol-7-amine can be compared with other indole derivatives like:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
919522-70-6 |
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Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-3,7,11H,4,10H2 |
InChI Key |
BJDFHQOEBDEUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC=C2N)Cl |
Origin of Product |
United States |
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